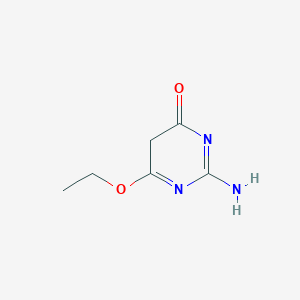

4(5H)-Pyrimidinone, 2-amino-6-ethoxy-

Description

Properties

CAS No. |

408335-44-4 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

2-amino-6-ethoxy-5H-pyrimidin-4-one |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-5-3-4(10)8-6(7)9-5/h2-3H2,1H3,(H2,7,8,10) |

InChI Key |

OZGVZJGEUWMKMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC(=O)C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethoxypyrimidin-4(5H)-one typically involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Reaction Conditions:

Reagents: Ethyl cyanoacetate, guanidine

Solvent: Ethanol or methanol

Temperature: 60-80°C

Catalyst: Base (e.g., sodium ethoxide)

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-ethoxypyrimidin-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Nitro or nitroso derivatives

Reduction: Amines

Substitution: Substituted pyrimidines

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a pharmaceutical agent.

Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-6-ethoxypyrimidin-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Amino-6-ethoxy-4(5H)-pyrimidinone

- CAS No.: 408335-44-4

- Molecular Formula : C₆H₉N₃O₂

- Molecular Weight : 155.15 g/mol

- SMILES : NC1=NC(=O)CC(OCC)=N1

- Key Features: Features an amino group at the C-2 position and an ethoxy group at C-6 on a pyrimidinone core .

The amino group provides hydrogen-bonding capability, which may improve target binding in biological systems .

Comparison with Structurally Similar Pyrimidinone Derivatives

Substituent Variations and Physicochemical Properties

Key Insights :

- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain increases lipophilicity, which may enhance membrane permeability but could also elevate cytotoxicity compared to methoxy derivatives .

- Amino Group Impact: The amino group at C-2 is critical for hydrogen bonding but may contribute to cytotoxicity if metabolized into reactive intermediates .

- Fluorine Substitution: Fluorine at C-6 (as in 2-amino-6-fluoro-4(1H)-pyrimidinone) improves electronic properties but reduces anti-tubercular activity compared to ethoxy analogs .

Toxicity and Administration Route Dependencies

- Toxicity Trends: Pyrimidinone derivatives exhibit dose- and route-dependent toxicity. For example, intravenous administration often shows higher toxicity than oral routes due to rapid systemic exposure .

- Target Compound: The ethoxy group in 2-amino-6-ethoxy-4(5H)-pyrimidinone may reduce cytotoxicity compared to bulkier lipophilic groups (e.g., cyclopentyl or benzyl), which failed to mitigate toxicity in analogs .

Theoretical and Computational Insights

- Molecular Interactions: Docking studies () suggest that substituents like ethoxy and amino influence binding to biological targets (e.g., XIAP or lactate dehydrogenase) via hydrogen bonding and hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.